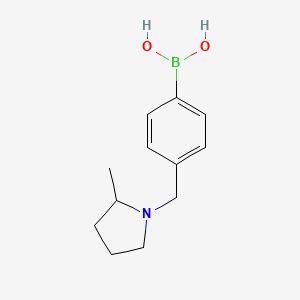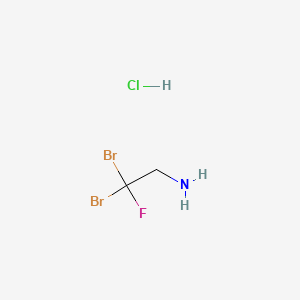
Methyl 2-ethynyl-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethynyl-5-fluorobenzoate is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-5-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzoic acid.
Sonogashira Coupling Reaction: The 2-bromo-5-fluorobenzoic acid undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-ethynyl-5-fluorobenzoic acid.
Esterification: The resulting 2-ethynyl-5-fluorobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-ethynyl-5-fluorobenzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzoates with various functional groups.
Nucleophilic Addition: Addition products with extended carbon chains or functional groups.
Applications De Recherche Scientifique
Methyl 2-ethynyl-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-ethynyl-5-fluorobenzoate involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Methyl 2-fluorobenzoate: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
Methyl 2-ethynylbenzoate: Lacks the fluorine atom, reducing its potential for hydrogen bonding and other interactions.
Uniqueness: Methyl 2-ethynyl-5-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and interaction profiles, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H7FO2 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
methyl 2-ethynyl-5-fluorobenzoate |
InChI |
InChI=1S/C10H7FO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 |
Clé InChI |
RTQBZQSXMKMYQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
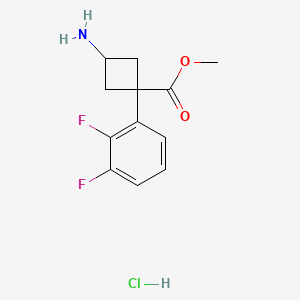

![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)

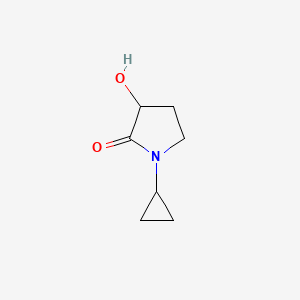

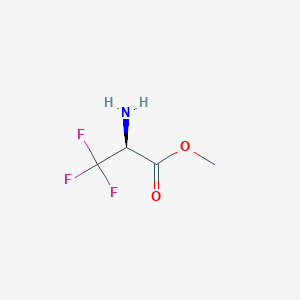
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
